molecular formula C10H13NO3 B1606131 (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid CAS No. 62023-61-4

(2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid

Cat. No. B1606131
CAS RN: 62023-61-4
M. Wt: 195.21 g/mol
InChI Key: LDSJMFGYNFIFRK-RKDXNWHRSA-N
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Description

“(2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid” is a compound with the molecular formula C4H9NO3 . It has an average mass of 119.119 Da and a mono-isotopic mass of 119.058243 Da .


Synthesis Analysis

The synthesis of such compounds often involves complex chemical reactions. For example, the synthesis of related compounds like ®-pipecolic acid, (2R,3R)-3-hydroxypipecolic acid has been accomplished starting from a common chiral synthon . The strategy employs regioselective aziridine ring opening, Wittig olefination, and RCM as the key chemical transformations .


Molecular Structure Analysis

The molecular structure of a compound like “(2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid” can be analyzed using various techniques. The compound has 2 defined stereocenters . The (2R,3R) notation indicates the configuration of these stereocenters .


Chemical Reactions Analysis

The chemical reactions of compounds like “(2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid” can be complex. Since enantiomers have identical physical properties, such as solubility and melting point, resolution of racemates into their component enantiomers is a process called resolution .


Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 344.7±27.0 °C at 760 mmHg, and a flash point of 162.3±23.7 °C . It has 4 H bond acceptors, 4 H bond donors, and 2 freely rotating bonds .

Scientific Research Applications

Component in Bestatin

(2R,3R)-3-Amino-2-Hydroxy-4-Phenylbutanoic acid is identified as a component in bestatin, an inhibitor of aminopeptidase B and leucine aminopeptidase. X-ray structure determination of this compound has confirmed its configuration and its significance in the composition of bestatin (Nakamura et al., 1976).

Synthesis from D-Glucono-δ-Lactone

The enantiomerically pure forms of this compound are synthesized from D-glucono-δ-lactone. These forms are crucial as structural units in KMI derivatives, which are potent inhibitors of BACE 1 (β-secretase) and HIV protease. The synthesis process highlights its pharmaceutical significance (Lee et al., 2006).

Different Synthetic Routes

Several synthetic routes, such as amino acid protocols, organometallic methods, and enzyme routes, have been explored for the preparation of this compound. These methods are assessed for their efficiency and potential for commercialization, indicating the compound's relevance in industrial-scale production (Huang Yibo, 2013).

Key Component in Amastatin and Bestatin

This compound is also a key component in amastatin and bestatin. A study on the facile synthesis of these compounds showcases their importance in pharmaceutical applications (Ishibuchi et al., 1992).

Role in Angiotensinogen Analogues

It is used in the design of angiotensinogen analogues as potent inhibitors of human plasma renin. This application demonstrates its significance in the development of therapeutic agents (Thaisrivongs et al., 1987).

Inhibition in Escherichia Coli

A study on the inhibition of thienylalanine incorporation in Escherichia coli by 2-amino-3-phenylbutanoic acid indicates its potential application in microbiological research and antibacterial strategies (Edelson & Keeley, 1963).

Quantum Computational Studies

Quantum computational, spectroscopic, and ligand-protein docking studies of this compound and its derivatives demonstrate its potential in the development of new drugs and understanding of molecular interactions (Raajaraman et al., 2019).

properties

IUPAC Name

(2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c11-8(9(12)10(13)14)6-7-4-2-1-3-5-7/h1-5,8-9,12H,6,11H2,(H,13,14)/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSJMFGYNFIFRK-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(C(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H]([C@H](C(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80348593
Record name (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid

CAS RN

62023-61-4
Record name (αR,βR)-β-Amino-α-hydroxybenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62023-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenebutanoic acid, β-amino-α-hydroxy-, [R-(R*,R*)]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid
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(2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid
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Citations

For This Compound
4
Citations
JH Lee, JH Kim, BW Lee, WD Seo… - BULLETIN-KOREAN …, 2006 - researchgate.net
The enantiomerically pure (2R, 3S)-and (2R, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acids (AHPBA) 1 and 3 are readily obtained from D-glucono-δ-lactone. Both AHPBAs are the …
Number of citations: 6 www.researchgate.net
A Stöckel-Maschek, B Stiebitz, R Koelsch… - Bioorganic & medicinal …, 2005 - Elsevier
Novel, potent inhibitors of aminopeptidase P, containing a 3-amino-2-hydroxy acid and a proline or a proline analogues, have been prepared. One part of the bestatin-derived inhibitors …
Number of citations: 18 www.sciencedirect.com
F Bosica - 2020 - pure.tue.nl
This chapter provides an introduction to the fundamental concepts of induced protein proximity, a common regulatory mechanism in biology. In fact, many biochemical processes are …
Number of citations: 1 pure.tue.nl
K Fujiwara, M Shin, Y Yoshizaki, T Miyazaki… - Journal of molecular …, 2011 - Springer
The in vivo role of transporters in drug disposition, in the context of other transporters, and metabolism has not been established. We prepared an anti-bestatin serum against bestatin …
Number of citations: 6 link.springer.com

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